molecular formula C22H27ClN2O B10821354 2-Chlorofentanyl CAS No. 88796-96-7

2-Chlorofentanyl

Cat. No.: B10821354
CAS No.: 88796-96-7
M. Wt: 370.9 g/mol
InChI Key: JPKVUHSMCMLOPC-UHFFFAOYSA-N
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Description

Ortho-Chlorofentanyl (hydrochloride): is a synthetic opioid that is structurally similar to fentanyl. It is known for its potent analgesic properties and is used primarily in scientific research and forensic applications. The compound is regulated as a Schedule I substance in the United States due to its high potential for abuse and lack of accepted medical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ortho-Chlorofentanyl (hydrochloride) involves the reaction of 2-chlorobenzoyl chloride with 4-anilinopiperidine in the presence of a base, followed by the reduction of the resulting intermediate to yield the final product. The reaction conditions typically include the use of solvents such as methanol or chloroform and catalysts like palladium on carbon .

Industrial Production Methods: : Industrial production methods for ortho-Chlorofentanyl (hydrochloride) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: : Ortho-Chlorofentanyl (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenated solvents

Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ortho-Chlorofentanyl (hydrochloride) .

Scientific Research Applications

Ortho-Chlorofentanyl (hydrochloride) is used in a variety of scientific research applications, including:

Mechanism of Action

Ortho-Chlorofentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets involved include the mu-opioid receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Fentanyl
  • Fluorofentanyl
  • Bromofentanyl
  • Para-Chlorofentanyl
  • Meta-Chlorofentanyl

Comparison: : Ortho-Chlorofentanyl (hydrochloride) is unique due to the presence of a chlorine atom at the ortho position of the phenyl ring, which influences its binding affinity and potency compared to other fentanyl analogs. While fentanyl and its analogs share similar mechanisms of action, the specific structural modifications in ortho-Chlorofentanyl (hydrochloride) result in distinct pharmacological profiles .

Properties

CAS No.

88796-96-7

Molecular Formula

C22H27ClN2O

Molecular Weight

370.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C22H27ClN2O/c1-2-22(26)25(21-11-7-6-10-20(21)23)19-13-16-24(17-14-19)15-12-18-8-4-3-5-9-18/h3-11,19H,2,12-17H2,1H3

InChI Key

JPKVUHSMCMLOPC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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